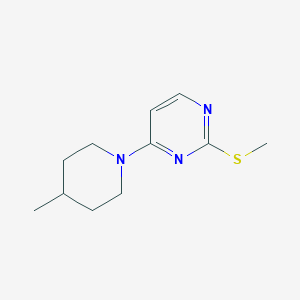![molecular formula C17H23N7 B6459965 4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine CAS No. 2404411-40-9](/img/structure/B6459965.png)
4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrimidine and piperazine rings are likely to contribute to the overall stability of the molecule .Chemical Reactions Analysis
The compound may undergo various chemical reactions, including hydroxylation at the 5′ position of the pyrimidine ring (M5), amide hydrolysis (M2), N-dealkylation at the piperazine nitrogen (M3), and scission of the pyrimidine ring (M1) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the available resources .安全和危害
作用机制
Target of Action
The primary target of this compound is Dipeptidyl Peptidase IV (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in regulating insulin secretion. By inhibiting DPP-4, the compound prolongs the action of these hormones, thereby promoting insulin secretion and reducing blood glucose levels .
Mode of Action
The compound interacts with its target, DPP-4, by binding to the active site of the enzyme. This binding inhibits the enzyme’s activity, preventing it from degrading incretin hormones . As a result, the levels of these hormones increase, leading to enhanced insulin secretion and reduced blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 affects the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to food intake. They stimulate insulin secretion from pancreatic beta cells. By inhibiting DPP-4, the compound prolongs the action of incretin hormones, leading to increased insulin secretion and decreased glucagon release. This results in a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the compound is rapidly absorbed and widely distributed in the body . The major route of metabolism is hydroxylation at the 5’ position of the pyrimidine ring . The compound is eliminated by both metabolism and renal clearance .
Result of Action
The molecular and cellular effects of the compound’s action include increased insulin secretion, decreased glucagon release, and reduced blood glucose levels . These effects contribute to the management of blood glucose levels in individuals with type 2 diabetes .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH and temperature can affect the compound’s stability and its interaction with DPP-4 . Additionally, individual factors, such as genetic variations, age, and health status, can influence the compound’s pharmacokinetics and pharmacodynamics .
属性
IUPAC Name |
2-methyl-3-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7/c1-14-16(19-7-6-18-14)23-12-10-22(11-13-23)15-4-5-20-17(21-15)24-8-2-3-9-24/h4-7H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPXXWQCVUULCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6459882.png)
![4-methoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B6459885.png)
![3-cyclopropyl-6-[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridazine](/img/structure/B6459890.png)
![2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine](/img/structure/B6459902.png)

![4,6-dimethyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6459922.png)
![8-cyclopentyl-2-(4-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6459931.png)
![8-cyclopentyl-5-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6459936.png)
![2-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole](/img/structure/B6459954.png)
![6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-N,N-dimethylpyridazin-3-amine](/img/structure/B6459972.png)
![4,6-dimethyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6459977.png)
![2-{4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyrimidine](/img/structure/B6459979.png)
![5-chloro-4,6-dimethyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6459985.png)
![2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-methylpyrimidine](/img/structure/B6459991.png)